Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and furfural under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a model compound for studying the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Unique due to the presence of both furan and pyrimidine rings.
Furan-2-carboxylic acid: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the furan ring, which reduces its potential for diverse chemical reactions.
Uniqueness
This compound is unique due to its dual-ring structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound I) is a derivative of the dihydropyrimidinone class, synthesized primarily through the Biginelli reaction. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of compound I typically involves a one-pot reaction between furfuraldehyde, ethyl acetoacetate, and urea. This process is characterized by the formation of a tetrahydropyrimidine ring, which is critical for the biological activity of the resultant compound. The molecular formula for compound I is CHNO, with a molecular weight of 250.25 g/mol. The crystal structure reveals that the compound exists in two independent molecular orientations due to rotational disorder in the furan moiety .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound I against various cancer cell lines. For instance, cytotoxicity assays using the MTT method demonstrated significant activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines. The IC50 values indicate that compound I exhibits a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
T47D | 15.3 | Induction of apoptosis |
HeLa | 12.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, compound I has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that compound I effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Bacterial Strain | MIC Value (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Weak |
The biological mechanisms underlying the activities of compound I are multifaceted:
- Anticancer Mechanism : The induction of apoptosis in cancer cells is primarily attributed to the activation of caspase pathways, leading to programmed cell death. Additionally, compound I may disrupt mitochondrial function, resulting in increased reactive oxygen species (ROS) production that further promotes apoptosis .
- Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action enhances its efficacy against a broad spectrum of pathogens .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of compound I:
- Study 1 : A comprehensive analysis involving in vitro assays demonstrated that compound I significantly inhibited cell proliferation in T47D cells by inducing G0/G1 phase arrest and promoting apoptotic pathways.
- Study 2 : Another investigation assessed its antimicrobial potential against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its effectiveness as a bactericidal agent.
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGXCCKCMDVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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